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Compound of Interest

Compound Name: 4'-Methoxyagarotetrol

Cat. No.: B11938026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Methoxyagarotetrol, a natural compound found in Aquilaria sinensis (Lour.). Due to the limited

availability of direct spectroscopic data for 4'-Methoxyagarotetrol in publicly accessible

databases, this document compiles and analyzes data from structurally analogous compounds

to predict and interpret its spectral characteristics. This approach offers a robust framework for

researchers engaged in the isolation, characterization, and synthetic development of this and

related compounds.

Chemical Structure
4'-Methoxyagarotetrol possesses a complex chemical architecture, featuring a chromone

core linked to a highly substituted tetrahydroxytetralone-like moiety via a 2-(4-

methoxyphenyl)ethyl group.

Molecular Formula: C₁₈H₂₀O₇ Molecular Weight: 348.35 g/mol SMILES: O=C1C2=C(--

INVALID-LINK--O)O">C@HO)OC(CCC3=CC=C(C=C3)OC)=C1

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data for 4'-Methoxyagarotetrol, based on the analysis of

its constituent structural motifs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4'-Methoxyagarotetrol are predicted to be complex due to the

numerous stereocenters and aromatic protons. The data presented below is an amalgamation

of reported values for 2-(2-(4-methoxyphenyl)ethyl)chromones and polyhydroxylated tetralone

derivatives.

Table 1: Predicted ¹H NMR Data for 4'-Methoxyagarotetrol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 d 1H H-5 (Chromone)

~6.8 - 7.5 m 3H
H-6, H-7, H-8

(Chromone)

~7.15 d 2H
H-2', H-6'

(Methoxyphenyl)

~6.85 d 2H
H-3', H-5'

(Methoxyphenyl)

~6.1 - 6.3 s 1H H-3 (Chromone)

~4.0 - 4.5 m 4H
CH-OH protons

(Tetralone moiety)

3.79 s 3H -OCH₃

~2.8 - 3.1 m 4H
-CH₂-CH₂- (Ethyl

bridge)

Table 2: Predicted ¹³C NMR Data for 4'-Methoxyagarotetrol
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Chemical Shift (δ, ppm) Assignment

~175 - 180 C-4 (Chromone C=O)

~160 - 165 C-2, C-8a (Chromone)

~158 C-4' (Methoxyphenyl)

~110 - 140 Aromatic C (Chromone & Methoxyphenyl)

~130 C-2', C-6' (Methoxyphenyl)

~114 C-3', C-5' (Methoxyphenyl)

~70 - 80 CH-OH carbons (Tetralone moiety)

55.3 -OCH₃

~30 - 40 -CH₂-CH₂- (Ethyl bridge)

Mass Spectrometry (MS)
High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization

(ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 349.1231.

Table 3: Predicted Mass Spectrometry Data for 4'-Methoxyagarotetrol
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m/z (Predicted) Ion Fragmentation Pathway

349.1231 [M+H]⁺ Protonated molecule

331.1125 [M+H - H₂O]⁺
Loss of a water molecule from

the polyol moiety.

313.1019 [M+H - 2H₂O]⁺
Sequential loss of two water

molecules.

295.0914 [M+H - 3H₂O]⁺
Sequential loss of three water

molecules.

161.0597 [C₁₀H₉O₂]⁺

Cleavage of the ethyl bridge,

yielding the 2-methylchromone

fragment.

135.0805 [C₉H₁₁O]⁺
Cleavage yielding the 4-

methoxyphenylethyl cation.

121.0648 [C₈H₉O]⁺
Tropylium ion from the 4-

methoxyphenyl group.

Infrared (IR) Spectroscopy
The IR spectrum of 4'-Methoxyagarotetrol is predicted to be characterized by strong

absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Table 4: Predicted IR Data for 4'-Methoxyagarotetrol
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretching (polyol)

3100 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Medium C-H stretching (aliphatic)

~1650 Strong C=O stretching (chromone)

~1610, 1580, 1510 Medium C=C stretching (aromatic)

~1250 Strong
C-O stretching (aryl ether, -

OCH₃)

~1100 - 1000 Strong C-O stretching (alcohols)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data validation. Below are generalized protocols for NMR, MS, and IR analysis of natural

products like 4'-Methoxyagarotetrol.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

1D Spectra Acquisition:

¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-64

scans.

¹³C NMR: Acquire with a spectral width of 200-250 ppm, a relaxation delay of 2-5 s, and

1024 or more scans. DEPT-135 and DEPT-90 experiments should be performed to aid in

carbon multiplicity assignment.
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2D Spectra Acquisition:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, crucial for connecting spin systems and

elucidating the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the stereochemistry through spatial proximity of

protons.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable

solvent (e.g., methanol, acetonitrile, or a mixture with water). An acid (e.g., formic acid) or

base (e.g., ammonium hydroxide) may be added to promote ionization.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with

an electrospray ionization (ESI) source is ideal.

Data Acquisition:

Full Scan MS: Acquire data in both positive and negative ion modes over a mass range of

m/z 100-1000.

Tandem MS (MS/MS): Select the molecular ion [M+H]⁺ or [M-H]⁻ for collision-induced

dissociation (CID) to obtain fragmentation patterns. Varying the collision energy can

provide more detailed structural information.

Infrared Spectroscopy Protocol
Sample Preparation:
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Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder

and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory for direct analysis of the solid sample.

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) and

allow the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Signaling Pathways and Biological Activity
2-(2-phenylethyl)chromones, the class of compounds to which 4'-Methoxyagarotetrol
belongs, have been reported to exhibit a range of biological activities.[1][2][3] These activities

suggest potential interactions with various cellular signaling pathways.

Potential Biological Activities

4'-Methoxyagarotetrol

Neuroprotective Effects
Modulation of

neuroinflammatory pathways

Anti-inflammatory Activity
Inhibition of

pro-inflammatory mediators

Cytotoxic Effects

Induction of
apoptosis in cancer cells

Acetylcholinesterase Inhibition

Potential for
Alzheimer's disease therapy
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Click to download full resolution via product page

Caption: Potential biological activities of 4'-Methoxyagarotetrol.

The workflow for the spectroscopic analysis and characterization of 4'-Methoxyagarotetrol
can be visualized as follows:

Sample Preparation

Spectroscopic Analysis

Structure Elucidation

Isolation from Aquilaria sinensis

Purification (Chromatography)

NMR (1D & 2D) MS (HRMS & MS/MS) IR (FT-IR)

Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of 4'-Methoxyagarotetrol.

This guide serves as a foundational resource for the spectroscopic investigation of 4'-
Methoxyagarotetrol. The predictive data and standardized protocols provided herein are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b11938026?utm_src=pdf-body-img
https://www.benchchem.com/product/b11938026?utm_src=pdf-body
https://www.benchchem.com/product/b11938026?utm_src=pdf-body
https://www.benchchem.com/product/b11938026?utm_src=pdf-body-img
https://www.benchchem.com/product/b11938026?utm_src=pdf-body
https://www.benchchem.com/product/b11938026?utm_src=pdf-body
https://www.benchchem.com/product/b11938026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intended to facilitate the unambiguous structural determination and further biological evaluation

of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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